3-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide” is a derivative based on sulfamethoxazole . It is part of a series of compounds that have been synthesized and evaluated for their anticancer and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves the creation of a series of 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid and its hydrazide derivatives . The structures of these new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1H as well as 13C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound is complex, with the five-membered isoxazole ring making dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings . These benzene rings form a dihedral angle of 39.81 (18)° with each other .Applications De Recherche Scientifique
Anticonvulsant Activities
Research on derivatives similar to 3-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide has shown promising anticonvulsant activities. The synthesis and evaluation of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives highlighted some compounds' marked anticonvulsant activity in mice. This research indicates the potential utility of these compounds in developing anticonvulsant therapies (Uno et al., 1979).
Anti-tubercular Activity
Compounds related to this compound have been synthesized and evaluated for their anti-tubercular activity. A study on novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide compounds demonstrated promising results against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment (Dighe et al., 2012).
Photodynamic Therapy Application
Another field of application is in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups reported high singlet oxygen quantum yields. Such properties are crucial for the effectiveness of Type II photosensitizers in photodynamic therapy, indicating these compounds' potential as cancer treatment agents (Pişkin et al., 2020).
Antibacterial and Antifungal Activities
Research into sulfonamide-derived ligands and their transition metal complexes has shown that these compounds possess moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This suggests their potential use in developing new antimicrobial agents (Chohan & Shad, 2011).
Propriétés
IUPAC Name |
3-bromo-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-11-9-16(20-25-11)21-26(23,24)15-7-5-14(6-8-15)19-17(22)12-3-2-4-13(18)10-12/h2-10H,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFKORPJOIWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.